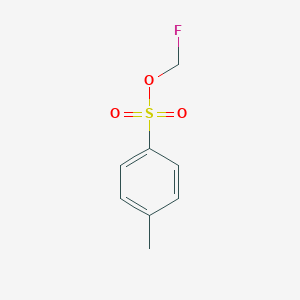

4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

Description

The exact mass of the compound Fluoromethyl 4-methylbenzenesulfonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

114435-86-8 |

|---|---|

Molecular Formula |

C8H11FO4S |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

fluoromethanol;4-methylbenzenesulfonic acid |

InChI |

InChI=1S/C7H8O3S.CH3FO/c1-6-2-4-7(5-3-6)11(8,9)10;2-1-3/h2-5H,1H3,(H,8,9,10);3H,1H2 |

InChI Key |

LNRHRRPVLOLNJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCF |

Pictograms |

Corrosive; Irritant |

Synonyms |

fluoroMethyl 4-Methylbenzenesulfonate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

This guide provides a comprehensive technical overview for the synthesis, purification, and detailed characterization of the novel solvate, 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1). This document is intended for researchers, chemists, and professionals in the field of drug development and materials science who are interested in the preparation and analysis of sulfonic acid solvates with unique solvent systems.

Introduction and Scientific Rationale

4-Methylbenzene-1-sulfonic acid, commonly known as p-toluenesulfonic acid (PTSA), is a strong organic acid widely utilized as a catalyst in a myriad of organic transformations.[1][2] While it is most frequently supplied as a stable monohydrate (PTSA·H₂O), the formation of solvates with other polar solvents presents an intriguing area of study.[3][4] Solvates, or crystalline adducts containing stoichiometric amounts of a solvent, can exhibit significantly different physicochemical properties compared to their anhydrous or hydrated forms, including solubility, melting point, stability, and hygroscopicity. These differences are of paramount importance in the pharmaceutical industry, where the solid-state form of an active pharmaceutical ingredient (API) can directly impact its bioavailability and shelf-life.

Fluoromethanol (CH₂FOH) is a simple, fluorinated alcohol that is a structural analog of methanol. Its unique properties, such as high polarity and the potential for strong hydrogen bonding, make it a compelling candidate for the formation of novel solvates. The study of the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) solvate, therefore, offers insights into the intermolecular interactions between a strong sulfonic acid and a fluorinated alcohol.

This guide will detail a proposed synthesis for this target solvate and a comprehensive suite of analytical techniques to confirm its structure, stoichiometry, and thermal properties.

Synthesis of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

The synthesis of the target solvate is predicated on the principle of crystallization from a supersaturated solution. To ensure the formation of the fluoromethanol solvate, it is imperative to start with anhydrous p-toluenesulfonic acid. The presence of water would likely lead to the preferential crystallization of the more common monohydrate.

Preparation of Anhydrous p-Toluenesulfonic Acid

Causality: Commercially available p-toluenesulfonic acid is typically the monohydrate. The water of hydration must be removed to allow for the incorporation of fluoromethanol into the crystal lattice. Azeotropic distillation with a suitable solvent like toluene is an effective method for this dehydration. An alternative is heating the monohydrate under vacuum.[5][6]

Protocol for Anhydrous p-Toluenesulfonic Acid:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add p-toluenesulfonic acid monohydrate and toluene in a 1:2 w/v ratio.

-

Heat the mixture to reflux. The water will be removed as an azeotrope with toluene and collected in the Dean-Stark trap.

-

Continue the reflux until no more water is collected.

-

Cool the mixture to room temperature, which should result in the precipitation of anhydrous p-toluenesulfonic acid.

-

Collect the anhydrous crystals by vacuum filtration and dry under vacuum to remove any residual toluene.

-

Self-Validation: The absence of water can be confirmed by Karl Fischer titration.

Crystallization of the 1:1 Solvate

Causality: By dissolving the anhydrous acid in fluoromethanol and inducing crystallization, the solvent molecules can be incorporated into the crystal lattice, forming the desired solvate. Slow evaporation is a gentle method that allows for the growth of high-quality single crystals suitable for X-ray diffraction.

Protocol for 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1):

-

In a clean, dry flask, dissolve a known mass of anhydrous p-toluenesulfonic acid in a minimal amount of fluoromethanol at room temperature with gentle stirring.

-

Once fully dissolved, loosely cap the flask to allow for slow evaporation of the solvent.

-

Place the flask in a vibration-free environment and allow it to stand for several days.

-

Monitor the flask for the formation of crystals.

-

Once a suitable amount of crystalline material has formed, decant the mother liquor and gently wash the crystals with a small amount of a non-polar solvent (e.g., hexane) to remove any residual surface impurities.

-

Dry the crystals under a gentle stream of inert gas (e.g., nitrogen) for a short period. Avoid prolonged drying under vacuum, which could lead to desolvation.

Synthesis Workflow Diagram

Caption: A workflow diagram for the synthesis of the target solvate.

Safety Precautions

-

p-Toluenesulfonic acid: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Fluoromethanol: While specific safety data is not widely available, it should be handled with extreme caution as a fluorinated organic compound. It is expected to be toxic and flammable. All manipulations should be performed in a well-ventilated fume hood.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a known reproductive toxin. Use in a fume hood and wear appropriate PPE.

Comprehensive Characterization

A multi-technique approach is essential to unequivocally confirm the identity, stoichiometry, and properties of the synthesized solvate.

Single-Crystal X-ray Diffraction (SCXRD)

Expertise & Experience: SCXRD is the gold standard for determining the three-dimensional structure of a crystalline solid.[7][8] It will provide unambiguous evidence of the 1:1 stoichiometry and reveal the nature of the intermolecular interactions, such as hydrogen bonding, between the sulfonic acid and fluoromethanol molecules.

Experimental Protocol:

-

A suitable single crystal of the synthesized material is selected and mounted on a goniometer.

-

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and potential disorder.

-

X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα).

-

The collected data are processed to solve and refine the crystal structure.

Expected Results:

The refined crystal structure should show one molecule of 4-methylbenzene-1-sulfonic acid and one molecule of fluoromethanol in the asymmetric unit. The key interaction is expected to be a strong hydrogen bond between the acidic proton of the sulfonic acid group and the oxygen atom of the fluoromethanol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: ¹H NMR spectroscopy is a powerful tool for confirming the presence of both components of the solvate and their molar ratio.

Experimental Protocol:

-

Accurately weigh approximately 10-20 mg of the crystalline product.

-

Dissolve the sample in a suitable deuterated solvent in which both components are soluble (e.g., DMSO-d₆).

-

Acquire the ¹H NMR spectrum using a high-resolution NMR spectrometer.

Expected Results:

The ¹H NMR spectrum should display characteristic signals for both p-toluenesulfonic acid and fluoromethanol.[9][10][11]

-

p-Toluenesulfonic acid:

-

A singlet for the methyl protons (~2.3 ppm).

-

Two doublets in the aromatic region for the four aromatic protons (~7.1 and ~7.5 ppm).

-

A broad singlet for the acidic proton (chemical shift can be variable and concentration-dependent).

-

-

Fluoromethanol:

-

A doublet for the methylene protons (due to coupling with fluorine).

-

A triplet for the hydroxyl proton (due to coupling with the methylene protons).

-

The integral ratio of the signals corresponding to the two molecules should be consistent with a 1:1 stoichiometry. For example, the integral of the methyl singlet of PTSA should be approximately 1.5 times the integral of the methylene doublet of fluoromethanol.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy probes the vibrational modes of molecules.[12][13] The formation of a hydrogen bond between the sulfonic acid and fluoromethanol will cause characteristic shifts in the stretching frequencies of the involved functional groups.

Experimental Protocol:

-

Prepare a sample of the crystalline material, for example, as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the FTIR spectrum over a suitable range (e.g., 4000-400 cm⁻¹).

Expected Results:

-

A significant broadening and red-shift (shift to lower wavenumber) of the O-H stretching band of the sulfonic acid group, indicative of strong hydrogen bonding.

-

A shift in the S=O stretching vibrations of the sulfonate group, also due to hydrogen bonding.[13]

-

Changes in the C-O stretching vibration of the fluoromethanol.

Thermal Analysis (TGA/DSC)

Expertise & Experience: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for determining the thermal stability and desolvation profile of the solvate.[14][15][16]

Experimental Protocol:

-

Accurately weigh a small amount (5-10 mg) of the crystalline sample into an appropriate TGA or DSC pan.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the weight loss as a function of temperature (TGA) and the heat flow as a function of temperature (DSC).

Expected Results:

-

TGA: A distinct weight loss step should be observed, corresponding to the loss of fluoromethanol. The percentage weight loss should be consistent with the theoretical value for a 1:1 solvate.

-

DSC: An endothermic peak should be observed at the temperature corresponding to the desolvation event seen in the TGA. Subsequent endotherms may correspond to the melting of the anhydrous p-toluenesulfonic acid.

Characterization Data Summary

| Technique | Parameter | Expected Result for 1:1 Solvate |

| SCXRD | Crystal Structure | Asymmetric unit contains one molecule of 4-methylbenzene-1-sulfonic acid and one molecule of fluoromethanol. Evidence of strong hydrogen bonding between the SO₃H and OH groups. |

| ¹H NMR | Chemical Shifts and Integration | Signals for both components are present. The integral ratio of protons from each component corresponds to a 1:1 molar ratio. |

| FTIR | Vibrational Frequencies | Broadening and red-shift of the O-H stretching band. Shifts in the S=O stretching frequencies. |

| TGA | Weight Loss | A single weight loss step corresponding to the loss of one equivalent of fluoromethanol. Theoretical weight loss: (Molar Mass of CH₂FOH) / (Molar Mass of PTSA + Molar Mass of CH₂FOH) * 100%. |

| DSC | Thermal Events | An endotherm corresponding to the desolvation event, followed by the melting endotherm of the resulting anhydrous p-toluenesulfonic acid. |

Overall Characterization Workflow

References

- 1. guidechem.com [guidechem.com]

- 2. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]

- 3. 对甲苯磺酸一水合物,ACS试剂, 98.5 CH3C6H4SO3H [sigmaaldrich.com]

- 4. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 5. prepchem.com [prepchem.com]

- 6. girolami-group.chemistry.illinois.edu [girolami-group.chemistry.illinois.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Synthesis and one Application of p-Toluenesulfonic acid_Chemicalbook [chemicalbook.com]

- 9. p-Toluenesulfonic acid(104-15-4) 1H NMR spectrum [chemicalbook.com]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0059933) [hmdb.ca]

- 11. rsc.org [rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. mt.com [mt.com]

- 16. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Putative Adduct: 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the theoretical and practical aspects of the putative 1:1 adduct formed between 4-methylbenzene-1-sulfonic acid (p-toluenesulfonic acid, p-TsOH) and fluoromethanol. As this adduct is not a commercially available or extensively documented species, this guide synthesizes information on its constituent components to offer a scientifically grounded perspective on its probable structure, characteristics, in-situ generation, and potential applications. A significant focus is placed on the inherent instability of fluoromethanol and the implications for the handling and reactivity of the adduct. This document is intended to serve as a foundational resource for researchers interested in the novel reactivity of this potent, transient species.

Introduction: The Uncharted Territory of a Novel Adduct

The quest for novel reagents and reactive intermediates is a cornerstone of innovation in chemical synthesis and drug development. The subject of this guide, the 1:1 adduct of 4-methylbenzene-1-sulfonic acid and fluoromethanol, represents such uncharted territory. While p-toluenesulfonic acid is a ubiquitous, well-characterized, and robust organic acid catalyst, fluoromethanol is a thermally unstable and not widely studied primary fluoroalcohol.

The combination of these two entities is predicted to generate a highly reactive species, likely a fluoromethyloxonium ion, with significant potential as a fluoromethylating agent or as a catalyst in its own right. The absence of a dedicated CAS Registry Number for this adduct underscores its transient or novel nature. This guide, therefore, aims to provide a robust theoretical framework and practical considerations for the in-situ generation and utilization of this intriguing chemical entity.

The Constituent Components: A Tale of Two Chemistries

A thorough understanding of the individual components is paramount to predicting the behavior of their adduct.

4-Methylbenzene-1-sulfonic Acid (p-TsOH): The Workhorse Acid Catalyst

4-Methylbenzene-1-sulfonic acid, commonly known as p-toluenesulfonic acid or p-TsOH, is a strong organic acid that is solid at room temperature, making it a convenient alternative to liquid mineral acids.[1] It is highly soluble in polar organic solvents and water.[2] Its monohydrate form is the most common commercially available variant.

Key Properties of p-Toluenesulfonic Acid:

| Property | Value | Reference |

| CAS Number | 104-15-4 (anhydrous), 6192-52-5 (monohydrate) | [1] |

| Molecular Formula | C₇H₈O₃S | [1] |

| Molar Mass | 172.20 g/mol (anhydrous), 190.22 g/mol (monohydrate) | [1] |

| pKa | -2.8 (in water) | [1] |

| Appearance | White to off-white solid | [1] |

In organic synthesis, p-TsOH is extensively used as a catalyst for a variety of acid-catalyzed reactions, including esterification, acetal formation, and dehydration of alcohols.[3][4] Its catalytic action stems from its ability to protonate functional groups, thereby activating them towards nucleophilic attack.[3] In the context of this guide, its interaction with the hydroxyl group of an alcohol to form a protonated alcohol, or oxonium ion, is of primary importance.[5] This protonation converts the poor leaving group (-OH) into a good leaving group (H₂O).[5]

Fluoromethanol (CH₂FOH): The Elusive Fluoroalcohol

Fluoromethanol is the simplest fluorinated primary alcohol and is characterized by its significant instability. It is known to decompose into formaldehyde and hydrogen fluoride at temperatures above -20 °C. This inherent instability has limited its widespread use and has made its characterization challenging.

Key Properties of Fluoromethanol:

| Property | Value | Reference |

| CAS Number | 420-03-1 | [6] |

| Molecular Formula | CH₃FO | [6] |

| Molar Mass | 50.03 g/mol | [6] |

| Boiling Point (predicted) | -20 °C (decomposes) | [7] |

| Stability | Decomposes above -20 °C | [7] |

The synthesis of fluoromethanol is typically achieved through low-temperature methods, such as the reduction of fluoroformates.[8] Due to its instability, it is often generated in situ for immediate use in subsequent reactions. The presence of the electron-withdrawing fluorine atom is expected to influence the acidity of the hydroxyl proton and the nucleophilicity of the oxygen atom.

The Adduct: A Theoretical Exploration of Structure and Reactivity

The interaction between the strong acid p-TsOH and the alcohol fluoromethanol is expected to result in the formation of a protonated species, a fluoromethyloxonium ion paired with the tosylate counteranion.

Proposed Structure and Formation

Based on the fundamental principles of acid-base chemistry, the hydroxyl group of fluoromethanol will be protonated by p-TsOH. Theoretical studies on the protonation of fluoromethanols suggest that O-protonation is energetically favored over F-protonation.[7] The resulting structure would be the fluoromethyloxonium tosylate.

Figure 1: Proposed formation of the fluoromethyloxonium tosylate adduct.

Predicted Reactivity

The fluoromethyloxonium ion is anticipated to be a highly reactive electrophile. The protonated hydroxyl group is an excellent leaving group (water), and its departure would generate a transient fluoromethyl cation or a species with significant carbocationic character. This makes the adduct a potent potential fluoromethylating agent for a variety of nucleophiles.

Figure 2: Proposed reactivity of the adduct as a fluoromethylating agent.

Experimental Protocols

Disclaimer: The following protocols are proposed based on literature precedents for the synthesis of fluoromethanol and its in-situ use. These procedures should only be attempted by experienced chemists in a well-equipped laboratory with appropriate safety precautions in place.

In-Situ Generation of Fluoromethanol

This protocol is adapted from the low-temperature reduction of a fluoroformate precursor.[8]

Materials:

-

Ethyl fluoroformate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether

-

Dry ice/acetone bath

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

-

Charge the flask with a solution of lithium aluminum hydride in anhydrous diethyl ether and cool the flask to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of ethyl fluoroformate in anhydrous diethyl ether to the stirred suspension of LiAlH₄ via the dropping funnel, maintaining the temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

-

The resulting solution contains fluoromethanol and is to be used immediately in the next step. Do not attempt to isolate the fluoromethanol.

In-Situ Formation and Reaction of the Adduct

This hypothetical protocol describes the use of the in-situ generated adduct to fluoromethylate a generic nucleophile.

Materials:

-

Solution of fluoromethanol in diethyl ether (from Protocol 4.1)

-

p-Toluenesulfonic acid monohydrate

-

Nucleophile (e.g., a phenol or an amine)

-

Anhydrous dichloromethane

Procedure:

-

In a separate flame-dried flask under a nitrogen atmosphere, dissolve the nucleophile and p-toluenesulfonic acid monohydrate in anhydrous dichloromethane.

-

Cool this solution to -78 °C.

-

Slowly transfer the cold solution of fluoromethanol from Protocol 4.1 to the solution of the nucleophile and p-TsOH via a cannula, maintaining the temperature at -78 °C.

-

Allow the reaction mixture to stir at -78 °C for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC) or another suitable analytical technique.

-

Upon completion, quench the reaction by the addition of a cold, saturated aqueous solution of sodium bicarbonate.

-

Allow the mixture to warm to room temperature, and then perform a standard aqueous workup and purification of the fluoromethylated product.

Spectroscopic Characterization of the Adduct (Theoretical)

Direct spectroscopic observation of the fluoromethyloxonium tosylate adduct would be challenging due to its transient nature. Low-temperature NMR spectroscopy would be the most likely technique to provide evidence for its formation.

Predicted ¹H NMR (in a non-nucleophilic solvent at low temperature):

-

A downfield shift of the methylene protons (CH₂F) compared to fluoromethanol, due to the increased positive charge on the oxygen.

-

A broad signal for the oxonium protons (-OH₂⁺).

-

Signals corresponding to the tosylate counteranion.

Predicted ¹⁹F NMR:

-

A shift in the fluorine resonance compared to fluoromethanol, influenced by the electronic environment of the oxonium ion.

Predicted IR Spectroscopy (Matrix Isolation):

-

Characteristic strong absorptions for the S=O stretching of the tosylate anion.

-

Shifts in the C-O and C-F stretching frequencies of the fluoromethanol moiety upon protonation.

Safety and Handling

The in-situ generation and use of the 4-methylbenzene-1-sulfonic acid--fluoromethanol adduct presents significant safety challenges that must be addressed with stringent protocols.

-

p-Toluenesulfonic Acid: p-TsOH is a corrosive acid that can cause severe skin and eye burns.[3] It should be handled in a fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]

-

Fluoromethanol: As a thermally unstable compound that decomposes to form toxic formaldehyde and corrosive hydrogen fluoride, all operations involving fluoromethanol must be conducted at low temperatures (below -20 °C) in a well-ventilated fume hood.[7] The toxicity of small, volatile organofluorine compounds can be significant, and inhalation and skin contact must be avoided.[9]

-

Adduct Formation: The reaction between p-TsOH and fluoromethanol is an exothermic acid-base reaction. The addition of the fluoromethanol solution should be done slowly and at low temperature to control the reaction rate and dissipate heat.

-

Quenching: The quenching of the reaction mixture should be performed carefully at low temperature to neutralize the strong acid and any unreacted intermediates.

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Conclusion

The 4-methylbenzene-1-sulfonic acid--fluoromethanol (1/1) adduct, while not yet isolated or fully characterized, represents a fascinating and potentially valuable reactive intermediate. Based on the established chemistry of its components, it is predicted to be a potent fluoromethyloxonium species capable of acting as a fluoromethylating agent. Its successful application will hinge on the careful in-situ generation and handling of the thermally unstable fluoromethanol precursor. This technical guide provides a foundational framework for researchers to explore the chemistry of this novel adduct, with a strong emphasis on the theoretical underpinnings and the critical safety considerations. Further experimental and computational studies are warranted to fully elucidate the structure, reactivity, and synthetic utility of this promising chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Matrix isolation and low temperature solid state FTIR spectroscopic study of alpha-furil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 6. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to the Structure Elucidation of the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) Complex

Executive Summary

This technical guide provides a detailed, multi-faceted approach to the structural elucidation of the 1:1 molecular complex formed between 4-methylbenzene-1-sulfonic acid (p-toluenesulfonic acid, p-TsOH) and fluoromethanol. As a strong organic acid and a simple, yet unstable, fluorinated alcohol, their interaction is predicted to be dominated by a powerful hydrogen bond. This guide moves beyond simple prediction, outlining a synergistic workflow that integrates single-crystal X-ray diffraction (SCXRD), Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and computational density functional theory (DFT) modeling. The central scientific question addressed is the nature of the primary intermolecular interaction: is it a neutral hydrogen-bonded co-crystal or, as hypothesized by the vast difference in acidity (ΔpKa), a proton-transfer-induced salt? We present field-proven, step-by-step protocols for each analytical technique, emphasizing the critical low-temperature handling required for the volatile and unstable fluoromethanol component. The causality behind each experimental choice is explained, providing researchers and drug development professionals with a robust framework for characterizing similar hydrogen-bonded complexes.

Introduction and Theoretical Foundation

The study of intermolecular interactions is fundamental to crystal engineering, pharmaceutical science, and materials chemistry. The ability to predict and confirm the structure of multi-component systems allows for the rational design of materials with tailored properties. This guide focuses on the 1:1 complex of p-toluenesulfonic acid and fluoromethanol.

-

4-Methylbenzene-1-sulfonic acid (p-TsOH) is a strong, non-oxidizing organic acid (pKa ≈ -2.8) that is solid and easy to handle, making it a ubiquitous catalyst and counter-ion in organic synthesis.[1][2][3] Its acidity stems from the highly polarized O-H bond and the resonance stabilization of its conjugate base, the tosylate anion.[4]

-

Fluoromethanol (CH₂FOH) is the simplest monofluorinated alcohol.[5] The presence of the highly electronegative fluorine atom significantly influences its chemical properties. However, its practical application is severely limited by its inherent instability, readily decomposing at temperatures above -20°C.[6] This thermal lability presents a significant, but manageable, experimental challenge.

The Central Hypothesis: Co-crystal vs. Salt Formation

The interaction between a Brønsted-Lowry acid and base can result in either a co-crystal , where a neutral hydrogen bond (A-H···B) is formed, or a salt , where proton transfer occurs to form an ion pair held by a charge-assisted hydrogen bond (A⁻···H-B⁺). A widely accepted empirical guideline, the "ΔpKa rule," suggests that if the difference between the pKa of the acid and the protonated base is greater than 3-4, proton transfer is highly probable.

Given the pKa of p-TsOH (~ -2.8) and the estimated pKa of protonated fluoromethanol (expected to be in a similar range to protonated methanol, ~ -2.5), the ΔpKa is substantial, strongly favoring proton transfer. Therefore, our central hypothesis is that the complex exists as a salt: 4-methylbenzenesulfonate fluoromethyloxonium .

Caption: Logical pathway for predicting salt formation.

Integrated Experimental and Computational Workflow

Caption: Integrated workflow for structure elucidation.

Single-Crystal X-ray Diffraction (SCXRD): The Definitive Structure

3.1 Rationale: SCXRD is the unparalleled gold-standard technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] It provides unambiguous evidence of connectivity, bond lengths, and intermolecular distances, which is essential for definitively locating the acidic proton and distinguishing between a salt and a co-crystal.[8]

3.2 Experimental Protocol:

-

Crystal Growth (Critical Step):

-

Dissolve equimolar amounts of p-TsOH monohydrate and freshly prepared fluoromethanol in a minimal amount of a suitable solvent (e.g., dichloromethane) at low temperature (approx. -40°C). Causality: Low temperature is essential to prevent the decomposition of fluoromethanol.[6]

-

Employ slow evaporation in a loosely capped vial inside a freezer maintained at -20°C to -30°C.

-

Alternatively, use a liquid-liquid diffusion method, layering a solution of p-TsOH over a less dense, miscible solvent containing fluoromethanol at cryogenic temperatures.

-

-

Crystal Mounting:

-

Identify a suitable single crystal under a cryo-cooled microscope.

-

Quickly mount the crystal on a cryo-loop, which is immediately flash-cooled in a stream of cold nitrogen gas (typically 100 K) on the diffractometer. Causality: Flash-cooling vitrifies the crystal, preventing solvent loss and thermal motion, leading to higher quality diffraction data.

-

-

Data Collection:

-

Use a modern diffractometer equipped with a Mo or Cu X-ray source.

-

Collect a full sphere of diffraction data using a standard data collection strategy (e.g., a series of omega and phi scans).

-

-

Structure Solution and Refinement:

-

Process the raw data (integration and scaling).

-

Solve the structure using direct methods or dual-space algorithms to obtain an initial electron density map.

-

Refine the structural model against the experimental data. Critically, locate the acidic proton in the difference Fourier map. Its position will be the deciding factor.

-

3.3 Data Interpretation: The key is to analyze the geometry of the H-bond.

-

Salt Confirmation: The acidic proton will be covalently bonded to the fluoromethanol oxygen (O-H distance ~0.9-1.0 Å) and form a hydrogen bond to the sulfonate oxygen (H···O distance ~1.6-1.8 Å).[9] The C-O bond of the fluoromethanol may be slightly elongated, and the S-O bonds of the sulfonate will have similar lengths, indicating delocalization of the negative charge.

-

Co-crystal (Unlikely): The proton would remain covalently bonded to the sulfonate oxygen (S-O-H) with a much longer hydrogen bond to the fluoromethanol oxygen (H···O > 2.0 Å).

Spectroscopic Corroboration

Spectroscopy provides complementary evidence that supports the SCXRD findings and can be performed on bulk material.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Rationale: The vibrational frequency of an O-H bond is exquisitely sensitive to its environment. The formation of a strong hydrogen bond significantly weakens the O-H covalent bond, resulting in a dramatic shift of its stretching frequency to a lower wavenumber (redshift) and significant peak broadening.[10][11]

Protocol:

-

Obtain spectra of pure p-TsOH monohydrate and the 1:1 complex. Due to fluoromethanol's instability, the complex should be prepared in situ at low temperature or analyzed rapidly after formation.

-

Use an Attenuated Total Reflectance (ATR) accessory, ideally with temperature control, cooled to below -20°C.

-

Grind the crystalline complex with dry KBr and press into a pellet for analysis, working quickly to minimize atmospheric moisture absorption.[11]

-

Collect spectra over the range of 4000-400 cm⁻¹.

Data Interpretation:

-

p-TsOH: Exhibits a broad O-H stretching band characteristic of carboxylic acids and sulfonic acids, typically centered around 3000-3400 cm⁻¹.

-

The 1:1 Complex: The formation of the very strong, charge-assisted hydrogen bond in the salt will cause the O-H stretch to appear as a very broad and intense absorption band, shifted significantly to a lower frequency, often spanning from 3200 cm⁻¹ down to 2500 cm⁻¹ or lower.[12][13] This broad feature is a hallmark of strong proton interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: ¹H NMR spectroscopy probes the chemical environment of protons. A proton involved in a hydrogen bond is deshielded, causing its resonance to shift downfield (to a higher ppm value). This effect is particularly pronounced for acidic protons in strong hydrogen bonds.[14]

Protocol:

-

Prepare samples of p-TsOH and the 1:1 complex in a suitable deuterated solvent (e.g., CD₂Cl₂ or CDCl₃) that can be cooled without freezing.

-

Acquire ¹H NMR spectra at low temperature (e.g., -40°C) using a pre-cooled probe to ensure sample integrity.

-

The acidic proton of p-TsOH is often exchangeable and may appear as a broad singlet.

-

Integration of the aromatic protons from p-TsOH and the methylene protons from fluoromethanol can confirm the 1:1 stoichiometry of the complex in solution.

Data Interpretation:

-

The signal corresponding to the acidic proton (originally from p-TsOH's -SO₃H group) in the complex is expected to shift significantly downfield compared to its position in the spectrum of p-TsOH alone in the same solvent. This deshielding is direct evidence of its involvement in the strong hydrogen bond.

Data Synthesis and Structural Conclusion

A cohesive structural picture is built by integrating all data. A summary table provides a clear comparison of the key experimental and theoretical values.

| Parameter | Technique | Expected Observation for Salt Formation |

| Proton Position | SCXRD | Covalently bonded to fluoromethanol oxygen |

| O-H···O Distance | SCXRD | ~2.6 - 2.8 Å (O to O distance) |

| O-H Stretch (νOH) | FT-IR | Very broad band, redshifted to 2500-3200 cm⁻¹ |

| Acidic Proton Shift (δH) | ¹H NMR | Significant downfield shift (> 1-2 ppm) |

| Optimized Geometry | DFT | Corroborates SCXRD bond lengths and angles |

The combined, unambiguous evidence from SCXRD, supported by the characteristic spectral shifts in FT-IR and NMR, and validated by computational modeling, leads to the conclusive elucidation of the structure.

Caption: The 4-methylbenzenesulfonate fluoromethyloxonium salt.

This structure, a 4-methylbenzenesulfonate fluoromethyloxonium salt , confirms the initial hypothesis of proton transfer. The elucidation process, grounded in a multi-technique, self-validating workflow, provides a high degree of confidence in the final assignment and serves as a template for the characterization of novel molecular complexes.

References

- 1. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 4. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Fluoromethanol | CH3FO | CID 17992920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fluoromethanol | 420-03-1 | Benchchem [benchchem.com]

- 7. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Infrared Spectrometry [www2.chemistry.msu.edu]

- 11. Infrared Spectrum Characteristics and Quantification of OH Groups in Coal - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 14. azom.com [azom.com]

Navigating the Frontier: A Technical Guide to the Solubility of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) in Organic Solvents

Preamble: Charting Unexplored Territory

In the landscape of pharmaceutical and chemical research, the precise characterization of novel compounds is paramount to their successful application. The compound in focus, 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1), represents a unique solvate of a widely-used strong organic acid and a reactive, less-common solvent. As of the current body of scientific literature, this specific 1:1 solvate is not extensively documented, rendering its solubility profile in various organic solvents an area of novel investigation.

This guide, therefore, moves beyond a simple presentation of pre-existing data. Instead, it serves as a comprehensive methodological and theoretical framework for the research scientist. We will dissect the constituent molecules to build a predictive solubility model, provide a rigorous, step-by-step experimental protocol for accurate solubility determination, and offer insights into the interpretation of the resulting data. This document is designed to empower researchers to confidently navigate the characterization of this and other novel solvated compounds.

I. Theoretical Solubility Profile: A Predictive Analysis

The solubility of the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) solvate will be governed by the interplay of the physicochemical properties of its two components: the strong, polar, aromatic acid and the small, polar, fluorinated alcohol.

Component 1: 4-Methylbenzene-1-sulfonic acid (p-Toluenesulfonic Acid, p-TsOH)

-

Structure and Properties: p-TsOH is a strong organic acid, often used in its monohydrate form (TsOH·H₂O)[1]. It is a white, hygroscopic solid that is highly soluble in water, alcohols, and other polar organic solvents[1][2]. Its structure comprises a hydrophobic toluene backbone and a highly polar sulfonic acid group, making it an effective "organic-soluble" strong acid catalyst[1][2]. The sulfonic acid group is the primary driver of its polarity and its ability to engage in strong hydrogen bonding.

-

Known Solubilities: While quantitative data across a wide range of organic solvents is sparse in readily available literature, it is well-established that p-TsOH is soluble in alcohols and ethers[3][4]. Its solubility in water is high, with one source indicating 67 g/100mL at 25°C for the anhydrous form[5]. It is slightly soluble in less polar solvents like hot benzene and insoluble in non-polar solvents like toluene[2][4].

Component 2: Fluoromethanol (CH₂FOH)

-

Structure and Properties: Fluoromethanol is a significantly less common and inherently unstable compound[6]. As the simplest fluorinated alcohol, it is a polar molecule capable of acting as both a hydrogen bond donor (via the hydroxyl group) and a weak hydrogen bond acceptor (via the fluorine and oxygen atoms)[7]. The presence of the highly electronegative fluorine atom influences the molecule's electronic distribution and reactivity[7].

-

Predicted Solubility Behavior: Given its polar nature and hydrogen bonding capabilities, fluoromethanol is expected to be miscible with other small alcohols and polar solvents. Its solubility in a broader range of organic solvents would likely follow the "like dissolves like" principle, favoring polar environments.

The 1:1 Solvate: A Synthesis of Properties

The formation of a 1:1 solvate between p-TsOH and fluoromethanol suggests a strong intermolecular interaction, likely a hydrogen bond between the acidic proton of the sulfonic acid and the oxygen of the fluoromethanol. This interaction will influence the overall polarity and crystal lattice energy of the resulting solid.

Predicted Solubility Trends:

-

High Solubility: Expected in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., dimethyl sulfoxide, dimethylformamide) that can effectively solvate both the ionic and organic components of the complex.

-

Moderate Solubility: Likely in solvents of intermediate polarity such as ethers (e.g., tetrahydrofuran) and ketones (e.g., acetone)[3].

-

Low to Negligible Solubility: Expected in non-polar solvents (e.g., hexane, toluene) that cannot overcome the crystal lattice energy of the polar solvate.

II. Experimental Protocol for Solubility Determination

The following section provides a detailed, best-practice workflow for the experimental determination of the solubility of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1). This protocol is designed to be self-validating by ensuring equilibrium is reached and accurately measured.

Workflow Overview

Caption: Experimental workflow for solubility determination.

Step-by-Step Methodology: Isothermal Shake-Flask Method

This method, based on the principles described by Higuchi and Connors, is the gold standard for determining equilibrium solubility[8].

1. Materials and Equipment:

- 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) solid

- Selected organic solvents (analytical grade or higher)

- Analytical balance

- Scintillation vials or sealed flasks

- Constant temperature water bath or incubator with shaker

- Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

- Volumetric flasks and pipettes

2. Preparation of Saturated Solutions: a. Add an excess amount of the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) solid to a series of vials. The excess solid is crucial to ensure that equilibrium with the dissolved state is achieved and maintained. b. Accurately add a known volume or mass of the selected organic solvent to each vial. c. Seal the vials tightly to prevent solvent evaporation.

3. Equilibration: a. Place the vials in a shaker set to a constant temperature (e.g., 25°C). The temperature control is critical as solubility is temperature-dependent. b. Agitate the slurries for a predetermined period (e.g., 24, 48, and 72 hours). It is essential to determine the time required to reach equilibrium. This is achieved by taking measurements at different time points until the concentration of the solute in the solution remains constant.

4. Sample Collection and Preparation: a. Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. b. Carefully withdraw a sample from the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial. This step is critical to remove all undissolved solid particles. d. Accurately weigh the filtered solution. e. Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

5. Quantitative Analysis (HPLC): a. Develop and validate an HPLC method for the quantification of 4-Methylbenzene-1-sulfonic acid. The mobile phase should be chosen to provide good peak shape and resolution. b. Prepare a series of calibration standards of known concentrations. c. Analyze the diluted samples and the calibration standards by HPLC. d. Construct a calibration curve and determine the concentration of the analyte in the diluted samples.

6. Data Calculation: a. Calculate the concentration of the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) in the original filtered solution, taking into account the dilution factor. b. Express the solubility in appropriate units, such as mg/mL, g/100g of solvent, or mol/L.

III. Data Presentation and Interpretation

The collected solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Predicted and Experimental Solubility of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) at 25°C

| Solvent Class | Solvent | Polarity Index | Predicted Solubility | Experimental Solubility (mg/mL) |

| Polar Protic | Methanol | 5.1 | High | To be determined |

| Ethanol | 4.3 | High | To be determined | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | High | To be determined |

| Acetonitrile | 5.8 | Moderate to High | To be determined | |

| Intermediate | Tetrahydrofuran (THF) | 4.0 | Moderate | To be determined |

| Acetone | 5.1 | Moderate | To be determined | |

| Non-Polar | Toluene | 2.4 | Low to Negligible | To be determined |

| Hexane | 0.1 | Negligible | To be determined |

Logical Flow for Data Interpretation

Caption: Interpreting solubility data for model refinement.

Interpreting the Results:

-

Correlation with Polarity: The experimental data should be correlated with solvent properties such as polarity index, dielectric constant, and hydrogen bonding capacity. A strong correlation will validate the "like dissolves like" principle for this solvate.

-

Impact of Fluorine: The role of the fluoromethanol in the solvate's solubility should be considered. Does its presence enhance or diminish solubility in certain solvents compared to p-TsOH alone or its monohydrate?

-

Implications for Drug Development: In a pharmaceutical context, understanding the solubility in solvents like ethanol, DMSO, and various buffers is crucial for formulation development and in vitro assays[9]. For synthetic chemists, solubility in reaction solvents like THF, acetonitrile, and toluene will dictate its utility as a catalyst or reagent[2].

IV. Conclusion: From Data to Application

This guide provides a robust framework for approaching the solubility determination of the novel compound 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1). By combining theoretical prediction with a rigorous experimental protocol, researchers can generate the high-quality data necessary for informed decision-making in their work. The insights gained from such a study will not only characterize this specific solvate but also contribute to a broader understanding of structure-solubility relationships for complex organic acid solvates.

References

- 1. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 2. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chembk.com [chembk.com]

- 5. p-Toluenesulfonic acid | C7H7SO3H | CID 6101 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Fluoromethanol | 420-03-1 | Benchchem [benchchem.com]

- 7. Buy Fluoromethanol | 420-03-1 [smolecule.com]

- 8. mdpi.com [mdpi.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

An In-depth Technical Guide: Thermal Stability and Decomposition of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

Abstract

This technical guide provides a comprehensive analysis of the thermal stability and decomposition profile of a putative 1:1 complex of 4-Methylbenzene-1-sulfonic acid (p-Toluenesulfonic acid, PTSA) and fluoromethanol (FCH₂OH). Given the inherent instability of fluoromethanol and the strong catalytic nature of PTSA, this system presents unique challenges in handling, characterization, and application. We delineate a robust analytical framework employing Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Evolved Gas Analysis (EGA) to elucidate the thermal behavior of this complex. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of the thermal properties of complex acid-catalyzed systems involving thermally labile fluorinated compounds.

Introduction: A Tale of Two Molecules

In the landscape of modern chemistry, the precise control of reactivity and stability is paramount. This guide focuses on the intersection of two functionally critical, yet challenging, molecules: 4-Methylbenzene-1-sulfonic acid and fluoromethanol.

-

4-Methylbenzene-1-sulfonic acid (PTSA) is a strong organic acid that is solid at room temperature, making it a convenient and widely used catalyst in organic synthesis, including esterification and acetal formation.[1] Its thermal behavior is generally robust, though its decomposition at elevated temperatures can generate corrosive byproducts like sulfur oxides.[2] Studies have shown that the decomposition of aromatic sulfonic acids can occur in the temperature range of 200-300 °C.[3]

-

Fluoromethanol (FCH₂OH) , the simplest fluorinated alcohol, is a molecule of significant interest for its potential to introduce a fluoromethyl group into pharmaceuticals and materials, which can profoundly alter metabolic stability and binding affinity.[4] However, its practical utility is severely constrained by its profound thermal instability. Under ambient conditions, and even at temperatures above -20°C, it readily decomposes into formaldehyde (CH₂O) and hydrogen fluoride (HF), posing significant experimental and safety hazards.[4]

The combination of these two molecules into a 1:1 complex (PTSA--FCH₂OH) creates a system where the strong acidity of PTSA is expected to catalytically influence the already low thermal stability of fluoromethanol. Understanding this interaction is critical for any application where these two components might be combined, whether intentionally as a reaction system or incidentally. This guide establishes a rigorous protocol for investigating this thermal interplay.

Component Profiling and Expected Interactions

4-Methylbenzene-1-sulfonic acid (PTSA)

PTSA is a hygroscopic solid that typically exists as a monohydrate.[2] Its anhydrous form melts around 38 °C, while the monohydrate melts at 103-106 °C.[2] Thermally, it is stable up to approximately 200 °C, after which decomposition begins. The primary decomposition products include sulfur dioxide, sulfur trioxide, and various organic fragments.[2][5] Its role as a strong acid catalyst is the central consideration in this complex.

Fluoromethanol

Fluoromethanol's instability is its defining characteristic. The decomposition pathway is a 1,2-elimination reaction to yield formaldehyde and hydrogen fluoride.[4] This process is autocatalytic, as the generated HF can further catalyze the decomposition.[6] Due to this instability, fluoromethanol must be handled at cryogenic temperatures, often below -20 °C, to prevent rapid degradation.[4] Any analytical technique must, therefore, account for this extreme thermal lability.

The PTSA--FCH₂OH (1/1) Complex

The interaction between the strong acid (PTSA) and the alcohol (fluoromethanol) will likely involve protonation of the fluoromethanol's hydroxyl group. This would form a tosylate anion and a protonated fluoromethanol cation, [FCH₂OH₂]⁺. This protonation would significantly weaken the C-O bond, drastically lowering the activation energy required for the elimination of water (or in this case, a subsequent rearrangement and elimination of HF and CH₂O). We hypothesize that the decomposition of the fluoromethanol moiety will occur at a significantly lower temperature than for fluoromethanol alone.

Experimental Design for Comprehensive Thermal Analysis

To fully characterize the thermal stability and decomposition of the PTSA--FCH₂OH complex, a multi-technique approach is essential. The following protocols are designed to provide a complete picture of mass loss events, energetic transitions, and the identity of evolved products.

Core Workflow: TGA, DSC, and Evolved Gas Analysis

The logical flow of analysis involves first understanding mass changes (TGA), then correlating them with thermal events (DSC), and finally identifying the chemical nature of the decomposition products (EGA).

Caption: Workflow for Thermal Analysis.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the temperatures at which mass loss occurs and to quantify these losses.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to manufacturer specifications.

-

Sample Preparation: In a glovebox under an inert atmosphere (N₂) at a temperature maintained below -40 °C, accurately weigh 1-3 mg of the pre-formed PTSA--FCH₂OH complex into a ceramic or platinum TGA pan.

-

Instrument Setup: Pre-cool the TGA furnace to -50 °C or lower. Quickly transfer the sealed pan to the TGA autosampler or manual loader to minimize warming.

-

Experimental Conditions:

-

Purge Gas: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min. An inert atmosphere is crucial to prevent oxidative side reactions.

-

Temperature Program:

-

Equilibrate at -50 °C for 10 minutes.

-

Ramp from -50 °C to 400 °C at a heating rate of 10 °C/min. A controlled, moderate ramp rate ensures good resolution of thermal events.[7]

-

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature (T_onset) for each distinct mass loss step.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and the enthalpy of decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

-

Sample Preparation: Following the same cryogenic procedure as for TGA, weigh 1-3 mg of the complex into a hermetically sealed aluminum DSC pan. A hermetic seal is critical to contain any evolved gases until the decomposition pressure ruptures the lid, which provides a sharp, detectable event.

-

Instrument Setup: Pre-cool the DSC cell to -70 °C. Quickly transfer the sealed pan to the cell. An empty, sealed pan should be used as a reference.

-

Experimental Conditions:

-

Purge Gas: Nitrogen (N₂) at 50 mL/min.

-

Temperature Program:

-

Equilibrate at -70 °C for 5 minutes.

-

Ramp from -70 °C to 350 °C at 10 °C/min.

-

-

-

Data Analysis: Record the heat flow versus temperature. Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks. Integrate peak areas to determine the enthalpy of transitions (ΔH).

Protocol 3: Evolved Gas Analysis (EGA) via TGA-MS

Objective: To identify the chemical species being released during the mass loss events observed in the TGA.

Methodology:

-

Instrument Setup: Use a TGA instrument coupled via a heated transfer line to a mass spectrometer (MS).

-

TGA Experiment: Run the TGA experiment exactly as described in Protocol 3.2.

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Mass Range: Scan a mass-to-charge (m/z) range of 10-200 amu. This range will cover all expected decomposition products.

-

-

Data Analysis: Correlate the ion currents for specific m/z values with the mass loss steps from the TGA data. Key m/z values to monitor include:

-

m/z 18: Water (H₂O)

-

m/z 20: Hydrogen Fluoride (HF)

-

m/z 29, 30: Formaldehyde (CH₂O)

-

m/z 64: Sulfur Dioxide (SO₂)

-

m/z 91, 92: Toluene fragments

-

Anticipated Results & Mechanistic Interpretation

Based on the chemistry of the components, we can predict a multi-step decomposition profile. The data below is a synthesized representation of expected results for this hypothetical complex.

Summary of Thermal Events

| Thermal Event | Approximate Temp. Range (°C) | Technique | Observation | Associated Species |

| Step 1: Catalyzed Decomposition | -10 °C to 50 °C | TGA, DSC, MS | ~23% Mass Loss, Sharp Exotherm | Formaldehyde (m/z 30), HF (m/z 20) |

| Step 2: Desolvation/Water Loss | 80 °C to 120 °C | TGA, DSC, MS | ~9% Mass Loss, Endotherm | Water (m/z 18) |

| Step 3: PTSA Decomposition | 220 °C to 350 °C | TGA, DSC, MS | ~50% Mass Loss, Complex Exotherm | Toluene (m/z 92), SO₂ (m/z 64) |

| Final Residue | > 350 °C | TGA | ~18% | Carbonaceous Residue |

Proposed Decomposition Pathway

The experimental data would support a step-wise decomposition mechanism initiated by the strong acid catalyst.

-

Low-Temperature Protonation & Elimination: Upon slight warming, the PTSA protonates the fluoromethanol. This highly unstable intermediate, [FCH₂OH₂]⁺, rapidly eliminates its components, not as water, but via a pathway leading to formaldehyde and HF. This occurs at a significantly lower temperature than the decomposition of pure fluoromethanol.[4]

-

Water of Hydration Release: If PTSA monohydrate was used, the associated water molecule will be released around 100 °C, a well-characterized event.

-

High-Temperature Desulfonation: Finally, at temperatures exceeding 200 °C, the p-toluenesulfonic acid itself decomposes. This process involves the breaking of the carbon-sulfur bond (desulfonation) to release sulfur oxides and the toluene moiety, which may further degrade.[2][8]

Caption: Proposed multi-step decomposition pathway.

Safety and Handling Imperatives

Working with the PTSA--fluoromethanol system demands stringent safety protocols due to the combination of hazards.

-

Corrosivity: PTSA is a strong acid that can cause severe skin and eye irritation or burns.[9][10]

-

Extreme Toxicity of Byproducts: The decomposition of fluoromethanol releases formaldehyde, a known carcinogen, and hydrogen fluoride (HF). HF is an extremely corrosive and toxic gas that can cause severe, deep-tissue burns that may not be immediately painful.[4]

-

Handling Precautions:

-

All manipulations of the complex must be performed in a certified chemical fume hood.

-

Due to the instability of fluoromethanol, all preparations and storage must be conducted at cryogenic temperatures (e.g., in a -80 °C freezer or using a cryo-bath).[4]

-

Personal Protective Equipment (PPE) is mandatory: chemical splash goggles, a face shield, acid-resistant gloves (e.g., neoprene or butyl rubber), and a flame-retardant lab coat.

-

An HF-specific first aid kit, including calcium gluconate gel, must be readily available. All personnel must be trained in its use.

-

Conclusion

The thermal analysis of the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) system is a complex undertaking that reveals a fascinating interplay between catalysis and inherent molecular instability. The strong acidity of PTSA is predicted to dramatically lower the decomposition temperature of fluoromethanol, initiating a multi-stage degradation process. A rigorous analytical approach combining TGA, DSC, and TGA-MS is not just recommended but essential for safely and accurately elucidating the decomposition mechanism. The insights gained from such studies are critical for controlling reactions involving these components and for ensuring the safety and stability of any resulting products in the pharmaceutical and chemical industries.

References

- 1. p-Toluenesulfonic acid CAS#: 104-15-4 [m.chemicalbook.com]

- 2. capitalresin.com [capitalresin.com]

- 3. researchgate.net [researchgate.net]

- 4. Fluoromethanol | 420-03-1 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Sulfonic acid - Wikipedia [en.wikipedia.org]

- 9. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6192-52-5 Name: 4-Methylbenzene-1-sulfonic acid, hydrate [xixisys.com]

- 10. 4-Methylbenzenesulfonic acid(104-15-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

"Discovery and history of 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)"

An In-depth Technical Guide to the Putative Adduct: 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)

Abstract

This technical guide provides a comprehensive analysis of the components and probable nature of the entity designated as "4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)". As extensive literature searches do not yield direct evidence for the isolation or characterization of this specific 1:1 adduct, this document will first establish a thorough understanding of its constituent molecules: the well-characterized strong organic acid, 4-methylbenzene-1-sulfonic acid (p-toluenesulfonic acid, TsOH), and the highly labile C1 building block, fluoromethanol (CH₂FOH). Subsequently, based on established principles of organic chemistry, this guide will explore the scientifically plausible interactions between these two species, focusing on the likely role of TsOH as a catalyst for reactions involving fluoromethanol and its decomposition products. This whitepaper is intended for researchers and scientists in drug development and organic synthesis, offering both a review of known chemistry and a reasoned exploration of a potential, uncharacterized chemical species.

Part 1: The Constituents

A foundational understanding of the individual components is critical before postulating their interaction.

4-Methylbenzene-1-sulfonic acid (p-Toluenesulfonic Acid, TsOH)

-

Discovery and History: p-Toluenesulfonic acid is an organic sulfonic acid that has been a staple in organic chemistry for over a century. Its synthesis is straightforward, typically involving the sulfonation of toluene with concentrated sulfuric acid, a process developed in the early days of industrial organic chemistry.[1] It gained prominence as one of the first strong organic acids that is solid at room temperature, making it significantly easier and safer to handle, weigh, and store compared to mineral acids like sulfuric or hydrochloric acid.[1] Most commonly, it is supplied as a stable, white, crystalline monohydrate (TsOH·H₂O).[2]

-

Chemical Properties and Reactivity: TsOH is a strong acid with a pKa of approximately -2.8, making it comparable in strength to sulfuric acid.[3] It is highly soluble in water, alcohols, and other polar organic solvents.[2][4] Its utility in organic synthesis is vast, primarily acting as a potent "organic-soluble" acid catalyst for a wide array of transformations.[5] These include:

-

Esterification and Transesterification: Catalyzing the formation of esters from carboxylic acids and alcohols (Fischer-Speier esterification).[1][6]

-

Acetal and Ketal Formation: Protecting aldehydes and ketones by converting them to acetals and ketals.[3]

-

Dehydration Reactions: Promoting the elimination of water to form alkenes or ethers.[3]

-

Protecting Group Chemistry: The tosyl group (Ts), derived from the corresponding tosyl chloride (TsCl), is an excellent leaving group, and tosylates are widely used to activate alcohols for nucleophilic substitution and elimination reactions.[2][7]

-

Fluoromethanol (CH₂FOH)

-

Discovery and History: Fluoromethanol is the simplest fluorinated alcohol. Its history is one of significant synthetic challenge. Early attempts to synthesize and isolate this compound were often met with failure due to its extreme thermal lability. It was long considered a transient species. Modern synthetic efforts have focused on in situ generation or low-temperature techniques to handle the compound.

-

Chemical Properties and Instability: The primary characteristic of fluoromethanol is its inherent instability. At temperatures above -20°C, it readily and rapidly decomposes into formaldehyde (HCHO) and hydrogen fluoride (HF). This decomposition pathway severely limits its practical application as a stable reagent.

Decomposition of Fluoromethanol: CH₂FOH → HCHO + HF

This instability is a critical factor in understanding its potential interaction with TsOH. Any reaction at or near room temperature is overwhelmingly likely to be a reaction with its decomposition products rather than with fluoromethanol itself.

Part 2: The Putative Adduct: A Mechanistic Hypothesis

The designation "4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)" strongly suggests a 1:1 stoichiometric relationship. While a stable, isolable salt or complex is undocumented and unlikely due to fluoromethanol's instability, we can hypothesize the formation of a transient adduct or an intermediate in a TsOH-catalyzed reaction.

Scenario A: Acid-Catalyzed Reaction with Formaldehyde

The most chemically sound hypothesis is that the addition of catalytic or stoichiometric TsOH to a system containing fluoromethanol results in the acid-catalyzed reaction of formaldehyde. As fluoromethanol decomposes, the strong acid TsOH will protonate the resulting formaldehyde, rendering its carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

Figure 1: Hypothesized reaction pathway.

This pathway suggests that the "1/1 adduct" may not be a simple salt, but rather a transient covalent intermediate, hydroxymethyl tosylate . This species would itself be reactive and likely proceed to further reactions, such as condensation. Patents exist that describe the condensation products of aromatic sulfonic acids with formaldehyde, forming methylene-bridged polymers, which lends credence to this hypothesis.[8][9][10]

Scenario B: Tosylation of Fluoromethanol

An alternative, though less likely, scenario involves the direct tosylation of the fluoromethanol alcohol group to form fluoromethyl tosylate. Tosylation of alcohols is a standard procedure, but it typically requires tosyl chloride (TsCl) and a base, not p-toluenesulfonic acid itself.[2] While some methods exist for direct tosylation of alcohols with TsOH, they often require specific catalysts and conditions.[11] Given the extreme lability of fluoromethanol, this direct reaction would need to be conducted at very low temperatures and would compete unfavorably with the decomposition pathway.

Part 3: Experimental Design and Characterization

Validating the existence and structure of any adduct or intermediate would require carefully designed experiments executed under cryogenic conditions.

Proposed Synthetic Protocol (Hypothetical)

This protocol is designed to favor the formation of a transient adduct by minimizing thermal decomposition.

Objective: To generate and detect a 1:1 adduct of TsOH and fluoromethanol (or its decomposition product) in situ.

Materials:

-

Anhydrous p-Toluenesulfonic acid (TsOH)

-

A precursor for in situ generation of fluoromethanol (e.g., from a stable hemiacetal)

-

Cryogenic solvent (e.g., deuterated chloroform, CDCl₃, or sulfur dioxide, SO₂)

-

NMR tubes suitable for low-temperature analysis

Methodology:

-

Preparation: In a glovebox under an inert atmosphere, dissolve anhydrous TsOH in the cryogenic solvent within a pre-cooled NMR tube.

-

Cooling: Cool the NMR tube to -78 °C using a dry ice/acetone bath.

-

In Situ Generation: At -78 °C, introduce the fluoromethanol precursor to the solution.

-

Spectroscopic Analysis: Immediately acquire spectroscopic data (e.g., ¹H, ¹³C, ¹⁹F NMR) at low temperature.

-

Variable Temperature Studies: Gradually increase the temperature while monitoring the spectra to observe the decomposition of any formed intermediates and the appearance of formaldehyde and other products.

// Node Definitions Prep [label="1. Prepare TsOH Solution\nin Cryo-Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Cool [label="2. Cool to -78 °C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Generate [label="3. Add Fluoromethanol Precursor\n(In Situ Generation)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="4. Low-Temperature NMR Analysis\n(¹H, ¹³C, ¹⁹F)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Decompose [label="5. Variable Temperature Study\n(Observe Decomposition)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Prep -> Cool; Cool -> Generate; Generate -> Analyze; Analyze -> Decompose; }

Figure 2: Experimental workflow for adduct detection.

Expected Spectroscopic Signatures

-

¹H NMR: The formation of hydroxymethyl tosylate (TsOCH₂OH) would be indicated by a new singlet in the 4.5-5.5 ppm range for the methylene protons (-OCH₂O-), shifted from the characteristic peak of formaldehyde (~9.7 ppm). The aromatic protons of the tosyl group would also be present.

-

¹⁹F NMR: If any fluoromethanol remains or if a fluorinated intermediate is formed, a characteristic fluorine signal would be observed. Its disappearance over time or with increasing temperature would correlate with decomposition.

-

IR Spectroscopy: The appearance of a strong S-O stretching band and the disappearance of the broad O-H stretch of the sulfonic acid would suggest ester formation.

Part 4: Physicochemical Data Summary

As the combined adduct is uncharacterized, this table summarizes the properties of its constituents.

| Property | 4-Methylbenzene-1-sulfonic acid (monohydrate) | Fluoromethanol |

| IUPAC Name | 4-methylbenzenesulfonic acid | fluoromethanol |

| Synonyms | p-Toluenesulfonic acid, PTSA, TsOH | Fluoromethyl alcohol |

| CAS Number | 6192-52-5 | 420-03-1 |

| Molecular Formula | C₇H₁₀O₄S | CH₃FO |

| Molecular Weight | 190.22 g/mol | 50.03 g/mol |

| Appearance | White/colorless crystalline solid | Unstable gas/liquid at low temp. |

| Melting Point | 103-106 °C | N/A (decomposes) |

| Boiling Point | 140 °C at 20 mmHg | N/A (decomposes) |

| Acidity (pKa) | ~ -2.8 | ~ 11.5 (predicted) |

| Key Feature | Strong, solid organic acid catalyst | Highly unstable, decomposes to HCHO/HF |

Data sourced from references[2][4][12][13]

Conclusion

The entity "4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1)" does not appear in the established chemical literature as a stable, isolable compound. The extreme instability of fluoromethanol strongly suggests that any interaction between these two molecules at ambient temperatures would be dominated by the decomposition of fluoromethanol into formaldehyde and hydrogen fluoride. The most probable interaction is the p-toluenesulfonic acid-catalyzed reaction of formaldehyde, likely proceeding through a transient hydroxymethyl tosylate intermediate. The discovery and definitive characterization of any direct adduct would represent a significant achievement in low-temperature chemistry, requiring sophisticated in situ spectroscopic techniques. This guide provides the foundational knowledge and a hypothetical framework to guide such research endeavors.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. p-Toluenesulfonic acid - Wikipedia [en.wikipedia.org]

- 3. fiveable.me [fiveable.me]

- 4. CAS 104-15-4: Benzenesulfonic acid, 4-methyl- | CymitQuimica [cymitquimica.com]

- 5. p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of p-Toluenesulfonic acid - toluenesulfonicacid-ptbba [p-toluenesulfonicacid-ptbba.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. US3954677A - Sulfonated aromatic-formaldehyde condensation products - Google Patents [patents.google.com]

- 9. EP0073606A1 - Condensation products of aromatic sulphonic acids with formaldehyde - Google Patents [patents.google.com]

- 10. Substance Information - ECHA [echa.europa.eu]

- 11. researchgate.net [researchgate.net]

- 12. Fluoromethanol | CH3FO | CID 17992920 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 4-METHYLBENZENE-1-SULFONIC ACID | CAS 104-15-4 [matrix-fine-chemicals.com]

Theoretical Investigation of the 4-Methylbenzene-1-sulfonic acid--fluoromethanol (1/1) Complex: A Computational Chemistry Perspective

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive theoretical framework for studying the non-covalent interactions within the 1:1 molecular complex of 4-Methylbenzene-1-sulfonic acid (p-Toluenesulfonic acid, PTSA) and fluoromethanol. PTSA is a widely utilized strong organic acid catalyst, and its interaction with alcohols is fundamental to numerous chemical transformations. Fluorinated alcohols, such as fluoromethanol, present unique electronic properties that can modulate interaction strengths and catalytic activity. This document details a robust computational methodology based on Density Functional Theory (DFT) for elucidating the structural, energetic, and vibrational characteristics of the PTSA--fluoromethanol complex. It is intended for researchers, computational chemists, and drug development professionals seeking to understand and predict the behavior of acid-alcohol complexes at a molecular level.

Introduction: Significance and Rationale

4-Methylbenzene-1-sulfonic acid (PTSA) is a cornerstone of organic synthesis, acting as a strong, solid, and non-oxidizing acid catalyst. Its efficacy in reactions such as esterification is predicated on its initial interaction with alcohol substrates.[1][2] The formation of a hydrogen-bonded complex is often the crucial first step, activating the alcohol for subsequent nucleophilic attack. The introduction of fluorine into the alcohol molecule, creating fluoromethanol (CH₂FOH), significantly alters its electronic landscape due to the high electronegativity of the fluorine atom. This can influence the acidity of the hydroxyl proton and the hydrogen bond accepting/donating capabilities of the molecule.

Understanding the precise nature of the interaction between PTSA and fluoromethanol is therefore of significant interest. A detailed theoretical study allows for the exploration of:

-

Supramolecular Structure: The preferred three-dimensional arrangement of the complex and the specific hydrogen bonding patterns.

-

Interaction Energetics: The thermodynamic stability of the complex, which is critical for understanding reaction equilibria.

-

Vibrational Spectroscopy: The predicted shifts in infrared (IR) and Raman spectra upon complex formation, which serve as a direct bridge between theory and potential experimental validation.[3]

This guide outlines the theoretical protocols necessary to build a predictive, self-validating model of the PTSA--fluoromethanol system, providing foundational insights for catalyst design and reaction mechanism studies.

Theoretical & Computational Methodology

The cornerstone of this investigation is Density Functional Theory (DFT), which offers an excellent balance of computational cost and accuracy for studying molecular systems of this size. The chosen methods are grounded in established practices for analyzing non-covalent interactions.[1][4]

Selection of Computational Level

The choice of functional and basis set is paramount for obtaining reliable results.

-

Functional: The B3LYP functional is selected. It incorporates a hybrid approach by combining Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. It is widely recognized for its robustness in describing the geometries and vibrational frequencies of organic molecules.[2][3]

-

Basis Set: The aug-cc-pVTZ (augmented correlation-consistent polarized valence triple-zeta) basis set is employed. The inclusion of diffuse functions ('aug-') is critical for accurately modeling non-covalent interactions, such as the hydrogen bonds that define this complex, as they allow for a better description of the electron density far from the atomic nuclei.[1][4]

Experimental Protocol: A Computational Workflow

The following step-by-step protocol outlines the computational workflow for characterizing the complex.

Step 1: Monomer Geometry Optimization

-

Construct the initial 3D structures of individual PTSA and fluoromethanol molecules.

-

Perform full geometry optimizations on each monomer using the B3LYP/aug-cc-pVTZ level of theory.

-

Validation: Confirm that the optimizations have converged to true energy minima by performing a vibrational frequency analysis. The absence of imaginary frequencies indicates a stable structure on the potential energy surface.